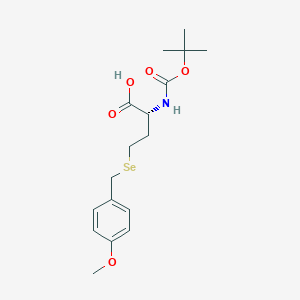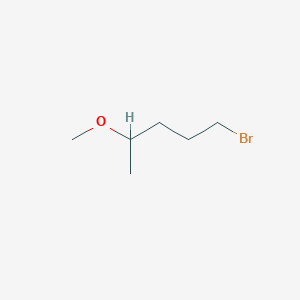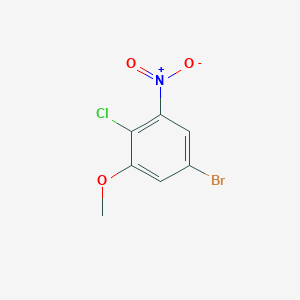
Boc-D-HomoSec(Mob)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-D-HomoSec(Mob)-OH: is a synthetic amino acid derivative commonly used in peptide synthesis. The compound contains a tert-butoxycarbonyl (Boc) protecting group, a D-homoserine residue, and a methoxybenzyl (Mob) protecting group. These protecting groups are crucial in peptide synthesis to prevent unwanted side reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-HomoSec(Mob)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-homoserine is protected using the tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting D-homoserine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Protection of the Hydroxyl Group: The hydroxyl group of D-homoserine is protected using the methoxybenzyl (Mob) group. This can be done by reacting the Boc-protected D-homoserine with methoxybenzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.
Quality Control: The final product is subjected to rigorous quality control tests to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Boc-D-HomoSec(Mob)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Mob protecting groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, hydrogenation for Mob removal.
Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM).
Major Products
Deprotected Amino Acid: D-Homoserine after removal of Boc and Mob groups.
Peptides: Various peptides formed by coupling this compound with other amino acids.
Aplicaciones Científicas De Investigación
Boc-D-HomoSec(Mob)-OH is widely used in:
Peptide Synthesis: As a building block for synthesizing peptides and proteins.
Medicinal Chemistry: In the development of peptide-based drugs.
Biological Research: Studying protein-protein interactions and enzyme mechanisms.
Industrial Applications: Production of peptide-based materials and catalysts.
Mecanismo De Acción
The mechanism of action of Boc-D-HomoSec(Mob)-OH primarily involves its role in peptide synthesis:
Molecular Targets: Reacts with other amino acids to form peptide bonds.
Pathways Involved: Peptide bond formation through nucleophilic attack of the amino group on the carboxyl group.
Comparación Con Compuestos Similares
Similar Compounds
Boc-D-Serine-OH: Similar structure but lacks the methoxybenzyl group.
Boc-D-Threonine-OH: Contains an additional methyl group compared to D-homoserine.
Uniqueness
Boc-D-HomoSec(Mob)-OH: Unique due to the presence of both Boc and Mob protecting groups, making it versatile in peptide synthesis.
Propiedades
Fórmula molecular |
C17H25NO5Se |
|---|---|
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
(2R)-4-[(4-methoxyphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C17H25NO5Se/c1-17(2,3)23-16(21)18-14(15(19)20)9-10-24-11-12-5-7-13(22-4)8-6-12/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m1/s1 |
Clave InChI |
DACGJHKBWPCGRY-CQSZACIVSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CC[Se]CC1=CC=C(C=C1)OC)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC[Se]CC1=CC=C(C=C1)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Benzyl-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13150177.png)
![3-bromo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13150181.png)




![6-[6-(5-carboxypyridin-2-yl)pyridin-3-yl]pyridine-3-carboxylic acid](/img/structure/B13150200.png)


![1-[2-(Ethylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13150212.png)



